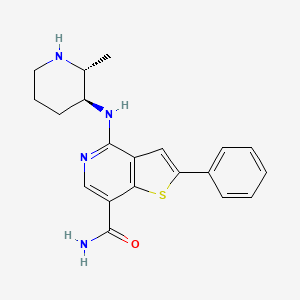

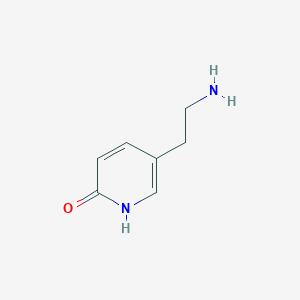

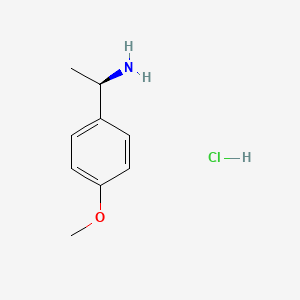

![molecular formula C8H7N3O2 B3030546 6-甲氧基吡啶并[2,3-B]吡嗪-3(4H)-酮 CAS No. 917344-37-7](/img/structure/B3030546.png)

6-甲氧基吡啶并[2,3-B]吡嗪-3(4H)-酮

描述

6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound that belongs to the class of pyrazinones, which are heterocyclic aromatic organic compounds containing a pyrazine ring fused to another aromatic ring. The methoxy group attached to the pyrazine ring suggests potential for various chemical reactions and biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds and their properties and reactions can give insights into the behavior of 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, indenopyrazoles, which share a similar pyrazinone core, are synthesized from indanones and phenyl isothiocyanates in a two-step process . Similarly, the synthesis of 6,12-dihydro-1,3,7,9-tetramethyl-5H, 11H-dipyrido[1,2-a:1',2'-d]pyrazine-2,8-dione demonstrates the potential for the formation of complex pyrazinone derivatives through reactions such as the Hilbert-Johnson reaction . These methods could potentially be adapted for the synthesis of 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one.

Molecular Structure Analysis

The molecular structure of pyrazinone derivatives is often confirmed using techniques such as single-crystal X-ray structure analysis . This analysis provides detailed information about the arrangement of atoms within the molecule and can be crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazinone derivatives can undergo various chemical reactions. For example, methoxypyrazines can be formed through methylation reactions with naturally occurring agents . The generation of 6-alkylidene/benzylidene derivatives from bromomethylpyrazinones through reactions with methoxide indicates the reactivity of the methoxy group in such compounds . These reactions are relevant to understanding the potential chemical transformations of 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinone derivatives can vary widely depending on the substituents attached to the core structure. For example, the crystal structure of a related compound, 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, reveals weak intermolecular hydrogen bonding, which can influence the compound's solubility and stability . The presence of a methoxy group in 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one would likely affect its physical properties such as melting point, solubility, and crystallinity.

科学研究应用

1. Electrochemical DNA Sensing, Nonlinear Optical Properties and Biological Activity

- Summary of Application: This research synthesized novel pyrido[2,3-b]pyrazin based heterocyclic compounds and used them for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .

- Methods of Application: The chemical structures of the synthesized compounds were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .

- Results: Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response. The highest 〈 α 〉, βtot and 〈 γ 〉 values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

2. Full-Color Fluorescent Materials for High-Performance OLEDs

- Summary of Application: This research designed and synthesized a new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) for cost-effective multicolor display applications .

- Methods of Application: The band gap of the versatile pyrido[2,3-b]pyrazine family was systematically fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .

- Results: Two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibited a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

3. Cytotoxic Activity

- Summary of Application: Pyridazo[2,3-b]phenazine-6,11-dione derivatives were synthesized and evaluated for their cytotoxic activity .

- Methods of Application: The cytotoxic activity was evaluated by the SRB (Sulforhodamine B) assay .

- Results: Derivatives showed excellent cytotoxicity to human tumor cell lines (A549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15) with IC 50 values ranging .

4. Nonlinear Optical Technological Applications

- Summary of Application: Pyrido[2,3-b]pyrazin based heterocyclic compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications .

- Methods of Application: The NLO properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .

- Results: Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response. The highest 〈 α 〉, βtot and 〈 γ 〉 values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

5. Electrochemical Sensing of DNA

- Summary of Application: Pyrido[2,3-b]pyrazin based heterocyclic compounds are utilized for the first time in electrochemical sensing of DNA .

- Methods of Application: A sensor uses DNA as a recognition element to detect specific molecules or analytes in a sample is called DNA electrochemical biosensors .

- Results: The sensor is typically made of a conductive material that is coated with a layer of DNA or other biomolecules .

6. In Vitro Antioxidant and Antiurease Activity

- Summary of Application: Pyrido[2,3-b]pyrazin based heterocyclic compounds are utilized for the first time in in vitro antioxidant and antiurease activity .

- Methods of Application: The antioxidant and antiurease activity were evaluated by in vitro assays .

- Results: The results of the assays showed that the compounds have potential antioxidant and antiurease activity .

4. Nonlinear Optical Technological Applications

- Summary of Application: Pyrido[2,3-b]pyrazin based heterocyclic compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications .

- Methods of Application: The NLO properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .

- Results: Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response. The highest 〈 α 〉, βtot and 〈 γ 〉 values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

5. Electrochemical Sensing of DNA

- Summary of Application: Pyrido[2,3-b]pyrazin based heterocyclic compounds are utilized for the first time in electrochemical sensing of DNA .

- Methods of Application: A sensor uses DNA as a recognition element to detect specific molecules or analytes in a sample is called DNA electrochemical biosensors .

- Results: The sensor is typically made of a conductive material that is coated with a layer of DNA or other biomolecules .

6. In Vitro Antioxidant and Antiurease Activity

- Summary of Application: Pyrido[2,3-b]pyrazin based heterocyclic compounds are utilized for the first time in in vitro antioxidant and antiurease activity .

- Methods of Application: The antioxidant and antiurease activity were evaluated by in vitro assays .

- Results: The results of the assays showed that the compounds have potential antioxidant and antiurease activity .

未来方向

属性

IUPAC Name |

6-methoxy-4H-pyrido[2,3-b]pyrazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQOCTNNXMAEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735679 | |

| Record name | 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one | |

CAS RN |

917344-37-7 | |

| Record name | 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

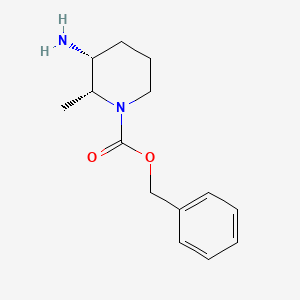

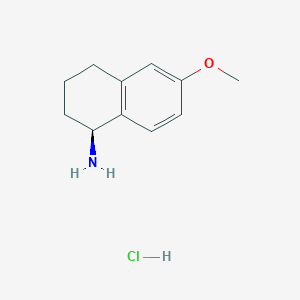

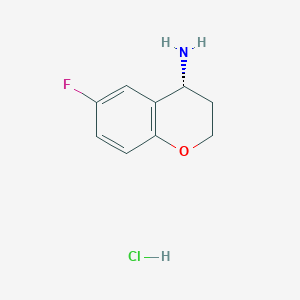

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

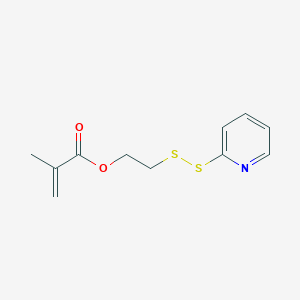

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

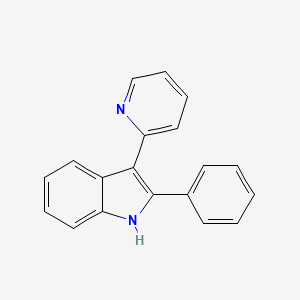

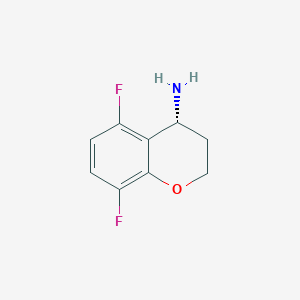

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)